molecular formula C7H11Cl2N3 B581726 4-(Azetidin-3-yl)pyrimidine dihydrochloride CAS No. 1384264-47-4

4-(Azetidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B581726
CAS No.: 1384264-47-4
M. Wt: 208.086
InChI Key: HSLRLTHHIIOLOD-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an azetidine ring attached to a pyrimidine ring, and it is commonly available as a white to yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)pyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, and the product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups .

Scientific Research Applications

4-(Azetidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-3-yl)pyridine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Azetidin-3-yl)quinoline dihydrochloride:

Uniqueness

4-(Azetidin-3-yl)pyrimidine dihydrochloride is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in various research and industrial applications .

Properties

IUPAC Name

4-(azetidin-3-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-8-5-10-7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRLTHHIIOLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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